"methyl acrylate chemical properties and structure"
"methyl acrylate chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of methyl acrylate (B77674). The information is intended for researchers, scientists, and professionals in drug development who utilize methyl acrylate as a reagent or are interested in its chemical behavior. This document includes key physical and spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and reaction pathways.
Chemical Structure and Identification
Methyl acrylate, with the IUPAC name methyl prop-2-enoate, is the methyl ester of acrylic acid.[1] Its chemical structure consists of a vinyl group directly attached to a carbonyl carbon, which is in turn bonded to a methoxy (B1213986) group.[2] This arrangement of functional groups makes it a highly reactive and versatile monomer in polymer chemistry and a useful intermediate in organic synthesis.[2][3]
Below is a diagram illustrating the chemical structure of methyl acrylate.
Caption: Chemical structure of methyl acrylate.
Table 1: Chemical Identifiers for Methyl Acrylate
| Identifier | Value |
| IUPAC Name | Methyl prop-2-enoate[1] |
| Synonyms | Methyl acrylate, Methyl propenoate, Methoxycarbonylethylene[1][4] |
| CAS Number | 96-33-3[1] |
| Molecular Formula | C4H6O2[1] |
| Molecular Weight | 86.09 g/mol [1] |
| InChI Key | BAPJBEWLBFYGME-UHFFFAOYSA-N[1] |
| SMILES | C=CC(=O)OC[1] |
Physicochemical Properties
Methyl acrylate is a colorless, volatile liquid with a characteristic acrid, fruity odor.[1][3][5] It is highly flammable and has a low flash point.[1][6] Due to its tendency to polymerize, commercial preparations of methyl acrylate typically contain an inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ).[1][7]
Table 2: Physical Properties of Methyl Acrylate
| Property | Value |
| Appearance | Colorless liquid[1] |
| Odor | Acrid, fruity[3][5] |
| Density | 0.956 g/mL at 25 °C[5] |
| Melting Point | -75 °C[5] |
| Boiling Point | 80 °C[5] |
| Flash Point | -3 °C (27 °F)[1] |
| Vapor Pressure | 67.5 mmHg at 20 °C[5] |
| Water Solubility | 60 g/L at 20 °C[5] |
| Refractive Index (n20/D) | 1.402[5] |
| Viscosity | 0.53 cP at 20 °C[5] |
Reactivity and Applications
The chemical reactivity of methyl acrylate is dominated by the presence of the carbon-carbon double bond and the ester functional group.[2] It readily undergoes polymerization and copolymerization reactions, making it a key monomer in the production of acrylic fibers, resins, and plastics.[3][8] The electron-withdrawing nature of the ester group makes the double bond susceptible to nucleophilic attack, particularly in Michael addition reactions.[1] This reactivity is exploited in the synthesis of various pharmaceutical intermediates and other organic compounds.[1] For instance, it reacts with amines to form β-alanine derivatives.[1]
Experimental Protocols
Synthesis of Methyl Acrylate via Esterification
The most common laboratory and industrial method for the synthesis of methyl acrylate is the acid-catalyzed esterification of acrylic acid with methanol (B129727).[1][9]
Reaction:
CH₂=CHCOOH + CH₃OH ⇌ CH₂=CHCOOCH₃ + H₂O
Materials:
-
Acrylic acid
-
Methanol
-
Concentrated sulfuric acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
10% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylic acid and methanol. A common molar ratio is 1:1.5 to 1:2 of acrylic acid to methanol.[8][9]
-
Inhibitor and Catalyst Addition: Add a small amount of hydroquinone (e.g., 0.1% by weight of acrylic acid) to the mixture to prevent polymerization.[9] Slowly and carefully add concentrated sulfuric acid (e.g., 2-3% by weight of the reactants) as the catalyst while stirring.
-
Reaction: Heat the mixture to reflux (approximately 60-80 °C) using a heating mantle and maintain the reflux with continuous stirring.[8] The reaction progress can be monitored by techniques such as gas chromatography or by observing the formation of water. Reaction times can vary but are typically in the range of several hours.[8]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a 10% sodium hydroxide solution to neutralize the acidic catalyst and remove unreacted acrylic acid. The ester layer should become colorless.[10]
-
Extraction: Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[1]
-
Drying and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate.[1] Filter to remove the drying agent. The crude methyl acrylate can then be purified by distillation.[5] Collect the fraction boiling at approximately 80 °C.
Below is a diagram illustrating the general workflow for the synthesis of methyl acrylate.
Caption: General workflow for methyl acrylate synthesis.
Spectroscopic Characterization
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of the purified methyl acrylate in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.[3][4]
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.[3] Typical acquisition parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[4]
Expected Chemical Shifts: The ¹H NMR spectrum of methyl acrylate in CDCl₃ typically shows three signals corresponding to the vinyl protons and one signal for the methyl protons.[3]
Table 3: ¹H NMR Spectroscopic Data for Methyl Acrylate in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 6.40 | dd | 17.4, 1.4 | Vinyl proton (trans to H) |
| 6.13 | dd | 17.4, 10.5 | Vinyl proton (geminal to H) |
| 5.82 | dd | 10.5, 1.4 | Vinyl proton (cis to H) |
| 3.76 | s | - | Methyl protons (-OCH₃) |
Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the specific experimental conditions.[3]
Sample Preparation: For liquid samples like methyl acrylate, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, which requires placing a drop of the sample directly on the ATR crystal.[11]
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Absorptions: The IR spectrum of methyl acrylate will show characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the alkene, and C-H stretches.
Table 4: Key IR Absorption Bands for Methyl Acrylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (sp³ and sp²) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1635 | Medium | C=C stretching (alkene) |
| ~1440 | Medium | C-H bending |
| ~1200, ~1150 | Strong | C-O stretching (ester) |
Note: Peak positions are approximate.[12]
Sample Preparation and Ionization: For a volatile compound like methyl acrylate, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.[6]
Expected Fragmentation: Under electron ionization, the molecular ion (M⁺) of methyl acrylate will be observed at m/z = 86. Common fragment ions will result from the loss of the methoxy group (-OCH₃) and other characteristic fragmentations of esters and alkenes.
Table 5: Expected m/z Values in the Mass Spectrum of Methyl Acrylate (EI)
| m/z | Possible Fragment |
| 86 | [M]⁺ (Molecular Ion) |
| 55 | [M - OCH₃]⁺ |
| 27 | [C₂H₃]⁺ |
Safety and Handling
Methyl acrylate is a hazardous substance and should be handled with appropriate safety precautions. It is highly flammable, and its vapors can form explosive mixtures with air.[6][13] It is toxic if inhaled, ingested, or absorbed through the skin, and it is an irritant to the eyes, skin, and respiratory system.[13][14]
Handling Precautions:
-
Work in a well-ventilated fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Keep away from heat, sparks, and open flames.[16]
-
Ground and bond containers when transferring the material to prevent static discharge.[16]
-
Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[15][16]
-
Ensure the presence of a polymerization inhibitor, especially during storage.[1]
In case of a spill, evacuate the area, remove all ignition sources, and contain the spill with an absorbent material.[16] Dispose of the waste in accordance with local regulations.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl acrylate(96-33-3) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Guidelines for the Production Process of Methyl Methacrylate - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. ijrar.org [ijrar.org]
- 9. US2916512A - Esterification of acrylic acid with methanol - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Esterification of acrylic acid with methanol (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methyl methacrylate | SIELC Technologies [sielc.com]
